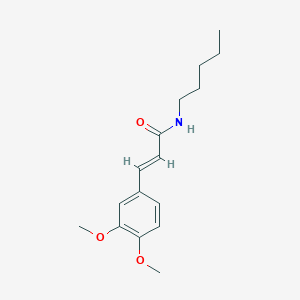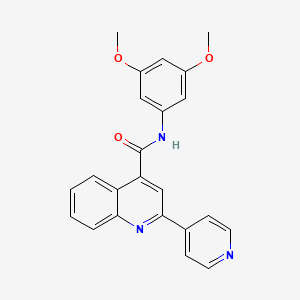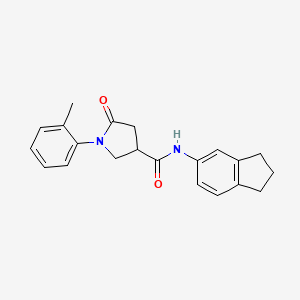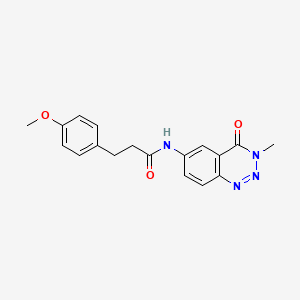![molecular formula C19H17ClN2O3 B11015350 N-[(4-chloro-1H-indol-1-yl)acetyl]-L-phenylalanine](/img/structure/B11015350.png)
N-[(4-chloro-1H-indol-1-yl)acetyl]-L-phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-{[2-(4-CHLORO-1H-INDOL-1-YL)ACETYL]AMINO}-3-PHENYLPROPANOIC ACID: is a complex organic compound characterized by its unique structure, which includes an indole ring substituted with a chlorine atom and an acylated amino acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-{[2-(4-CHLORO-1H-INDOL-1-YL)ACETYL]AMINO}-3-PHENYLPROPANOIC ACID typically involves multiple steps, starting with the preparation of the indole derivative. The indole ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride. The chlorinated indole is then acylated with an appropriate acylating agent, such as acetic anhydride, under controlled conditions to form the acylated indole intermediate. This intermediate is then coupled with an amino acid derivative, such as phenylalanine, using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products:
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of alcohols or amines from carbonyl groups.
Substitution: Formation of substituted indole derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel indole-based compounds with potential biological activity.
Biology: In biological research, the compound is studied for its interactions with various biomolecules, including proteins and nucleic acids, to understand its potential as a biochemical probe.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery for targeting specific enzymes or receptors.
Industry: In the industrial sector, the compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of (2S)-2-{[2-(4-CHLORO-1H-INDOL-1-YL)ACETYL]AMINO}-3-PHENYLPROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the acylated amino acid moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
類似化合物との比較
1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH): Used as a plasticizer in sensitive applications.
Heparinoid compounds: Found in marine organisms and used for their anticoagulant properties.
Uniqueness: (2S)-2-{[2-(4-CHLORO-1H-INDOL-1-YL)ACETYL]AMINO}-3-PHENYLPROPANOIC ACID is unique due to its specific structural features, such as the chlorinated indole ring and the acylated amino acid moiety, which confer distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C19H17ClN2O3 |
|---|---|
分子量 |
356.8 g/mol |
IUPAC名 |
(2S)-2-[[2-(4-chloroindol-1-yl)acetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C19H17ClN2O3/c20-15-7-4-8-17-14(15)9-10-22(17)12-18(23)21-16(19(24)25)11-13-5-2-1-3-6-13/h1-10,16H,11-12H2,(H,21,23)(H,24,25)/t16-/m0/s1 |
InChIキー |
ODDPKEFJDYEYAG-INIZCTEOSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CN2C=CC3=C2C=CC=C3Cl |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CN2C=CC3=C2C=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B11015285.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]prop-2-enamide](/img/structure/B11015286.png)

![N-[3-(acetylamino)phenyl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11015314.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B11015322.png)

![methyl 4-methyl-2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11015330.png)
![N-[3-(acetylamino)phenyl]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11015333.png)

![(2E)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxamide](/img/structure/B11015339.png)
![N-{[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetyl}-L-valine](/img/structure/B11015342.png)
![N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)glycine](/img/structure/B11015343.png)
![N-{4-[bis(2-methylpropyl)sulfamoyl]phenyl}acetamide](/img/structure/B11015344.png)
